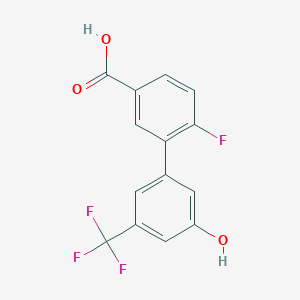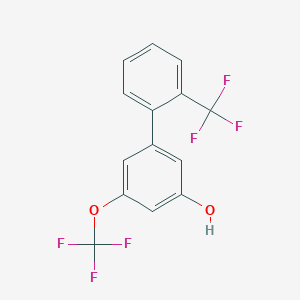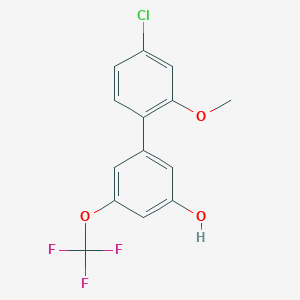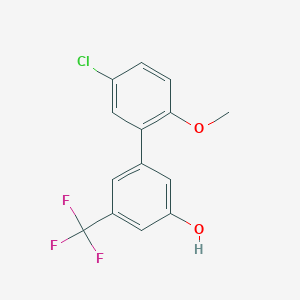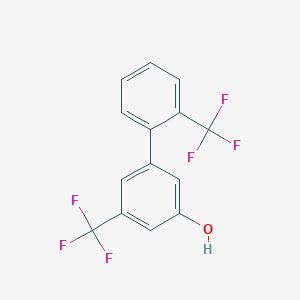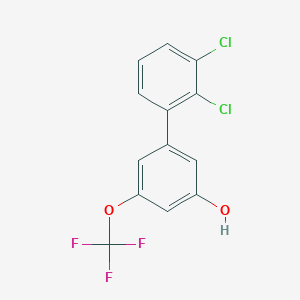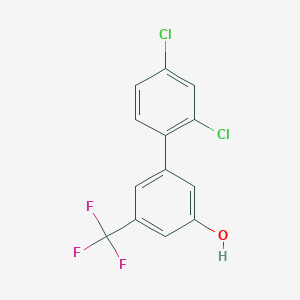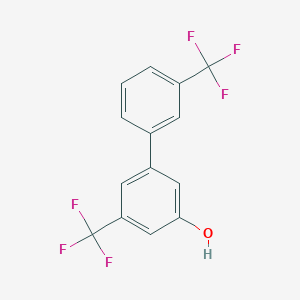
5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol (95%) is an important organic compound that has been studied for its various applications in the scientific and medical fields. It is a colorless to pale yellow liquid with a strong odor, and is a derivative of phenol. It is widely used in organic synthesis, as well as in the production of various pharmaceuticals, pesticides, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol (95%) has been studied for its various applications in the scientific and medical fields. It has been used as an intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anti-cancer drugs. It has also been used in the synthesis of various pesticides, as well as in the production of various organic compounds. Additionally, it has been used in the synthesis of various fluorinated compounds, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol (95%) is not completely understood. However, it is believed that this compound acts as a Lewis acid, which can form a complex with a Lewis base such as an amine or an alcohol. This complex then undergoes a series of reactions, resulting in the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol (95%) are not well understood. However, it is believed that this compound may have some anti-inflammatory and anti-cancer properties, as well as some other beneficial effects. It is also believed that this compound may be toxic to certain organisms, and may cause skin irritation in humans.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol (95%) in laboratory experiments include its relatively low cost, its availability in various concentrations, and its ease of use. However, there are some limitations to its use in laboratory experiments. For example, it is a highly volatile compound and can easily evaporate, which can lead to losses in the laboratory. Additionally, it is a very reactive compound and can react with other compounds in the laboratory, which can lead to unwanted side reactions.
Zukünftige Richtungen
The future of 5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol (95%) is promising, as it has many potential applications in the scientific and medical fields. Some potential future directions include further research into its anti-inflammatory and anti-cancer properties, as well as its potential toxicity to certain organisms. Additionally, further research into its use in the synthesis of various pharmaceuticals, pesticides, and other organic compounds is needed. Finally, further research into its use in the synthesis of various fluorinated compounds and polymers is also needed.
Synthesemethoden
The synthesis of 5-(3-trifluoromethylphenyl)-3-trifluoromethylphenol (95%) is typically done via a two-step process. The first step involves the reaction of 3-bromo-5-trifluoromethylphenol with sodium hydride in a mixture of tetrahydrofuran and dimethylformamide. This reaction produces a product known as 5-trifluoromethyl-3-bromophenol. The second step involves the reaction of 5-trifluoromethyl-3-bromophenol with 3-trifluoromethylphenol in anhydrous dimethylformamide. This reaction produces the desired product, 5-(3-trifluoromethylphenyl)-3-trifluoromethylphenol (95%).
Eigenschaften
IUPAC Name |
3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O/c15-13(16,17)10-3-1-2-8(4-10)9-5-11(14(18,19)20)7-12(21)6-9/h1-7,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRXYLYCBAMGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686690 |
Source


|
| Record name | 3',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261749-92-1 |
Source


|
| Record name | 3',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

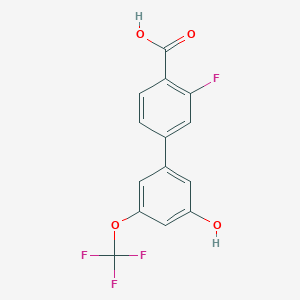
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384609.png)
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384626.png)



